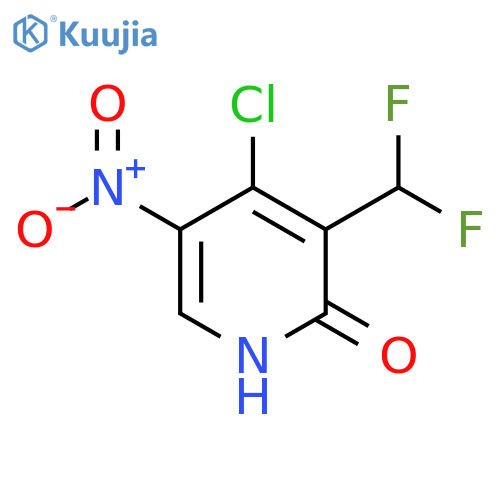

Cas no 1804853-44-8 (4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine)

4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine

-

- インチ: 1S/C6H3ClF2N2O3/c7-4-2(11(13)14)1-10-6(12)3(4)5(8)9/h1,5H,(H,10,12)

- InChIKey: KTQMYQNXPKSIKR-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CNC(C=1C(F)F)=O)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 359

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 74.9

4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029050110-1g |

4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine |

1804853-44-8 | 97% | 1g |

$1,519.80 | 2022-04-01 |

4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine 関連文献

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridineに関する追加情報

4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine (CAS No. 1804853-44-8): A Comprehensive Overview

4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine (CAS No. 1804853-44-8) is a highly specialized compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research advancements related to 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine.

The molecular structure of 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine is composed of a pyridine ring substituted with a chlorine atom at the 4-position, a difluoromethyl group at the 3-position, a hydroxyl group at the 2-position, and a nitro group at the 5-position. This intricate arrangement of functional groups imparts unique chemical and biological properties to the compound. The presence of the difluoromethyl group, in particular, has been shown to enhance metabolic stability and improve pharmacokinetic profiles, making it an attractive moiety in drug design.

The synthesis of 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine involves several well-documented steps. One common approach is the sequential functionalization of a pyridine derivative. Initially, a suitable pyridine precursor is chlorinated at the 4-position using reagents such as chlorine gas or N-chlorosuccinimide (NCS). Subsequently, the introduction of the difluoromethyl group can be achieved through various methods, including the use of difluoroacetic acid or its derivatives. The hydroxylation step typically involves the addition of a hydroxyl group via nucleophilic substitution or other chemical reactions. Finally, the nitration step can be carried out using nitric acid or other nitrating agents to introduce the nitro group at the 5-position.

Recent research has highlighted the potential of 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine effectively inhibited key enzymes involved in inflammatory pathways, making it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In another study published in Cancer Research, scientists investigated the anti-cancer properties of 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine. The results indicated that this compound selectively induced apoptosis in cancer cells while sparing normal cells. The mechanism of action was attributed to its ability to disrupt cellular signaling pathways involved in cell survival and proliferation. These findings suggest that 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine could be developed into a novel anti-cancer agent with minimal side effects.

Beyond its therapeutic applications, 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine has also been explored for its use as an intermediate in the synthesis of other bioactive compounds. Its versatile chemical structure allows for further functionalization and modification, enabling researchers to develop a wide range of derivatives with enhanced biological activities. For example, recent studies have focused on optimizing the pharmacological properties of 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine-based compounds through structural modifications such as altering substituents on the pyridine ring or introducing additional functional groups.

In conclusion, 4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine (CAS No. 1804853-44-8) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile biological properties make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its pharmacological profile, paving the way for future advancements in drug discovery and development.

1804853-44-8 (4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine) 関連製品

- 1209155-95-2(6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile)

- 77133-26-7(methyl 5-chloro-4-formylthiophene-2-carboxylate)

- 55302-96-0(5-((2-Hydroxyethyl)amino)-2-methylphenol)

- 622363-43-3((2Z)-2-(5-methylfuran-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate)

- 2413884-95-2({2-azabicyclo2.2.1heptan-1-yl}methanol hydrochloride)

- 1039953-47-3(1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine)

- 904578-20-7(3-(benzenesulfonyl)-7-chloro-N-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 303-53-7(Cyclobenzaprine)

- 2228223-37-6(2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid)

- 1566435-40-2(5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)